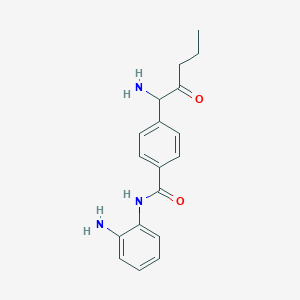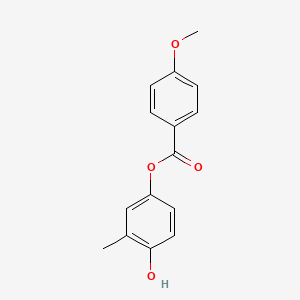
4-Hydroxy-3-methylphenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-methylphenyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a methyl group, and a methoxybenzoate group
Métodos De Preparación
The synthesis of 4-Hydroxy-3-methylphenyl 4-methoxybenzoate typically involves the esterification of 4-hydroxy-3-methylphenol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.
Análisis De Reacciones Químicas
4-Hydroxy-3-methylphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-methylphenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-methylphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Hydroxy-3-methylphenyl 4-methoxybenzoate can be compared with similar compounds such as:
Methyl 3-hydroxy-4-methoxybenzoate: This compound has similar functional groups but differs in the position of the hydroxy and methoxy groups.
4-Hydroxy-3-methoxybenzoic acid: This compound lacks the ester group and has a carboxylic acid group instead.
4-Hydroxy-3-methylbenzoic acid: This compound has a similar structure but lacks the methoxy group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
146952-26-3 |
|---|---|
Fórmula molecular |
C15H14O4 |
Peso molecular |
258.27 g/mol |
Nombre IUPAC |
(4-hydroxy-3-methylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-10-9-13(7-8-14(10)16)19-15(17)11-3-5-12(18-2)6-4-11/h3-9,16H,1-2H3 |
Clave InChI |
UCLGVOCFGKUSGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
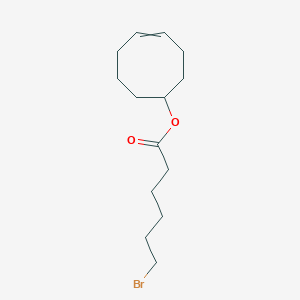

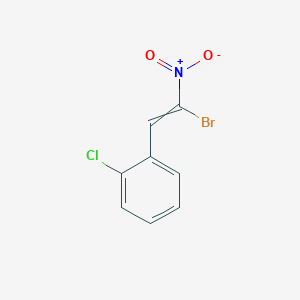
![[(2,4,4-Trimethylpentyl)phosphoryl]bis[(2,6-dimethylphenyl)methanone]](/img/structure/B12544523.png)
![1-[(4-Aminophenyl)methyl]-N,N-dimethylpiperidin-4-amine](/img/structure/B12544527.png)
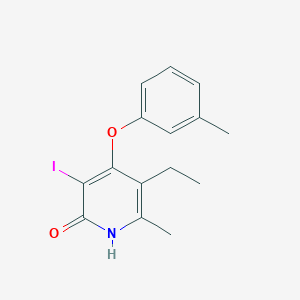
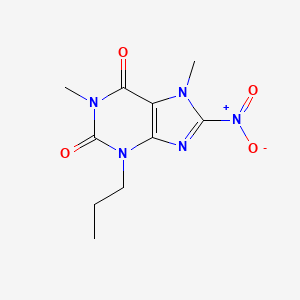
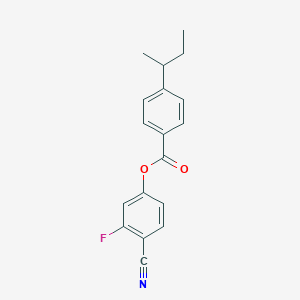
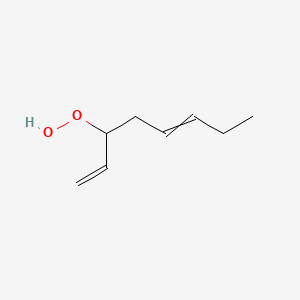
![2-[(Z)-(1-Amino-2-ethoxy-2-oxoethylidene)amino]phenolate](/img/structure/B12544560.png)
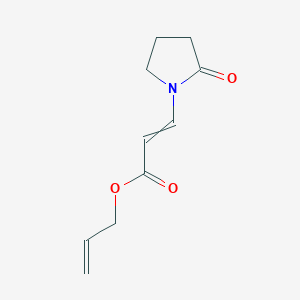
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)
